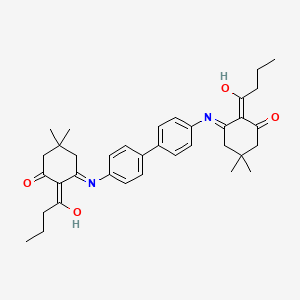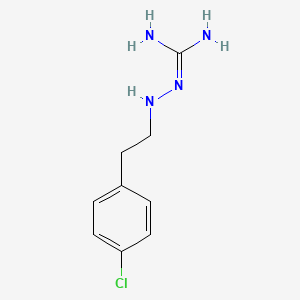
(p-Chlorophenethyl)aminoguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(p-Chlorophenethyl)aminoguanidine is a chemical compound that belongs to the class of aminoguanidine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (p-Chlorophenethyl)aminoguanidine typically involves the reaction of p-chlorophenethylamine with aminoguanidine bicarbonate. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(p-Chlorophenethyl)aminoguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential use in treating conditions such as diabetes and inflammation due to its ability to inhibit the formation of advanced glycation end products (AGEs).
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (p-Chlorophenethyl)aminoguanidine involves its interaction with specific molecular targets and pathways. It is known to inhibit the formation of advanced glycation end products (AGEs), which are associated with various pathological conditions such as diabetes and aging. The compound achieves this by reacting with reactive carbonyl intermediates, thereby preventing the formation of AGEs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrazinecarboximidamide: Another aminoguanidine derivative with similar biological activities.
Uniqueness
(p-Chlorophenethyl)aminoguanidine is unique due to its specific chemical structure, which imparts distinct biological activities and potential applications. Its ability to inhibit the formation of AGEs makes it particularly valuable in medical research for the treatment of diabetes and related conditions.
Eigenschaften
CAS-Nummer |
46352-58-3 |
|---|---|
Molekularformel |
C9H13ClN4 |
Molekulargewicht |
212.68 g/mol |
IUPAC-Name |
2-[2-(4-chlorophenyl)ethylamino]guanidine |
InChI |
InChI=1S/C9H13ClN4/c10-8-3-1-7(2-4-8)5-6-13-14-9(11)12/h1-4,13H,5-6H2,(H4,11,12,14) |
InChI-Schlüssel |
GNAOZKIKJRLWIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCNN=C(N)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


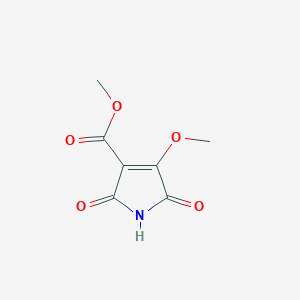
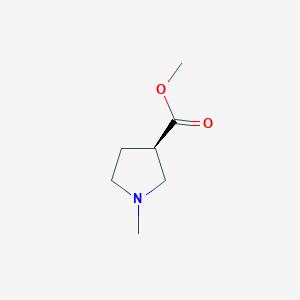
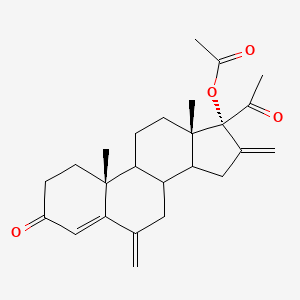
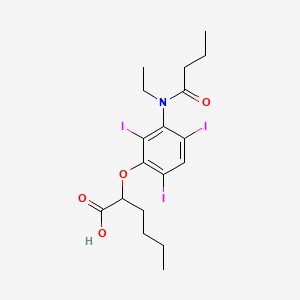
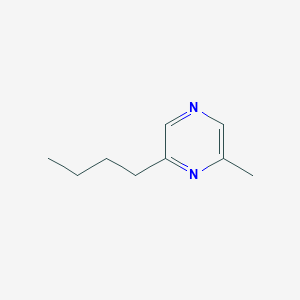
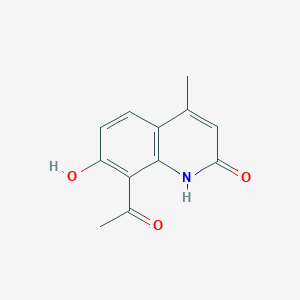
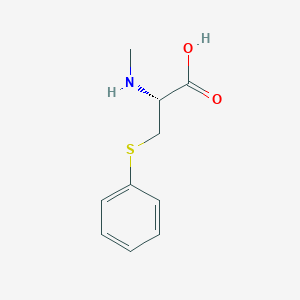
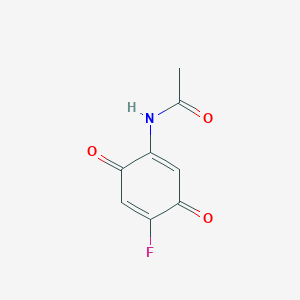
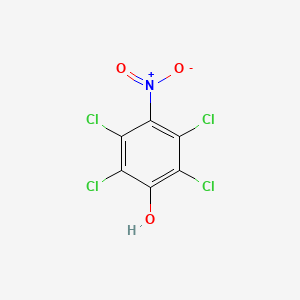
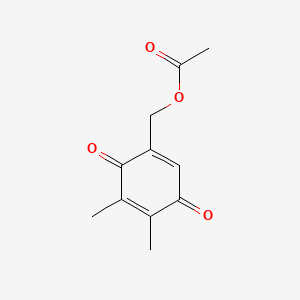


![9-benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B13820395.png)
